Ethyl 2-trifluoromethyl-4-oxopentanoate
Description
Properties
Molecular Formula |
C8H11F3O3 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
ethyl 4-oxo-2-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C8H11F3O3/c1-3-14-7(13)6(4-5(2)12)8(9,10)11/h6H,3-4H2,1-2H3 |
InChI Key |
ATYJPXZSFFZDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-trifluoromethyl-4-oxopentanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with chloroacetone in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like 2-methyltetrahydrofuran at elevated temperatures (around 75°C) to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-trifluoromethyl-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Synthetic Applications
Ethyl 2-trifluoromethyl-4-oxopentanoate serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules. Its ability to undergo various chemical reactions makes it valuable for synthesizing biologically active compounds.
Multicomponent Reactions
Recent studies have demonstrated that this compound can participate in multicomponent reactions to form bicyclic compounds. For example, a three-component cyclization involving ethyl trifluoropyruvate has been shown to yield bicyclic γ-lactams, which are important in medicinal chemistry for their potential therapeutic effects . The reaction conditions, such as solvent choice and temperature, significantly influence the yield and selectivity of the products formed.
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Three-component cyclization | 1,4-Dioxane, room temperature | High | |
| Microwave-assisted synthesis | Acetone, diamines | Varied |
Pharmaceutical Applications
The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a candidate for drug development. Its derivatives have been investigated for their potential as inhibitors in various biological pathways.
Anticancer Activity
Research has indicated that compounds derived from this compound exhibit promising anticancer activity by inhibiting specific proteins involved in cancer cell signaling pathways. For instance, one study focused on the synthesis of inhibitors targeting MALT1, a protein implicated in certain cancers . The synthesized compounds demonstrated effective inhibition in vitro.
| Compound | Target Protein | Activity | References |
|---|---|---|---|
| Inhibitor A | MALT1 | Effective | |
| Inhibitor B | NF-κB signaling | Moderate |
Agricultural Applications
In addition to its pharmaceutical uses, this compound has been explored for its potential applications in agriculture, particularly as a herbicide or pesticide due to its unique chemical structure.
Herbicidal Properties
Studies have shown that derivatives of this compound can exhibit herbicidal activity against specific weed species. The trifluoromethyl group enhances the lipophilicity of the compounds, improving their absorption and efficacy as herbicides.
| Compound | Target Weed Species | Efficacy (%) | References |
|---|---|---|---|
| Herbicide A | Species X | High | |
| Herbicide B | Species Y | Moderate |
Case Study 1: Synthesis of Bicyclic Compounds
A comprehensive study on the synthesis of bicyclic γ-lactams using this compound revealed that varying reaction conditions could lead to different product distributions. The use of microwave irradiation significantly improved reaction times and yields compared to traditional heating methods .
Case Study 2: Anticancer Drug Development
In another research initiative, derivatives of this compound were synthesized and tested for their ability to inhibit MALT1 activity. The results indicated that specific modifications to the compound's structure could enhance its inhibitory effects on cancer cell proliferation .
Mechanism of Action
The mechanism of action of ethyl 2-trifluoromethyl-4-oxopentanoate involves its reactivity due to the trifluoromethyl group. This group increases the electrophilicity of the compound, making it more reactive towards nucleophiles. In transition-metal-catalyzed reactions, the compound can generate metal carbene species, which are versatile intermediates in various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Ethyl 2-trifluoromethyl-4-oxopentanoate belongs to a family of fluorinated oxoesters. Key structural analogs include:
- Ethyl 2-trifluoromethyl-4-oxobutanoate (C₇H₉F₃O₃): Shorter carbon chain (butanoate vs. pentanoate), leading to reduced lipophilicity.
- Ethyl 2-trifluoromethyl-4-oxohex-5-enoate (C₉H₁₁F₃O₃): Incorporates a double bond at the fifth carbon, enhancing conformational flexibility .
- Ethyl 4-methyl-3-oxopentanoate: Lacks the trifluoromethyl group but shares the ketone functionality; this absence reduces steric hindrance and electronic effects .
Table 1: Structural Comparison of this compound and Analogs
| Compound | Formula | Key Substituent | Chain Length | Functional Groups |
|---|---|---|---|---|
| This compound | C₈H₁₁F₃O₃ | -CF₃ at C2 | Pentanoate | Ester, Ketone |
| Ethyl 2-trifluoromethyl-4-oxobutanoate | C₇H₉F₃O₃ | -CF₃ at C2 | Butanoate | Ester, Ketone |
| Ethyl 4-methyl-3-oxopentanoate | C₈H₁₂O₃ | -CH₃ at C4 | Pentanoate | Ester, Ketone |
| Ethyl 2-(3,5-Dichlorobenzyl)-4-methyl-3-oxopentanoate | C₁₆H₁₈Cl₂O₃ | -CH₂(3,5-Cl₂C₆H₃) at C2 | Pentanoate | Ester, Ketone, Aryl Chloride |
Physicochemical Properties
- Lipophilicity: The -CF₃ group increases hydrophobicity compared to non-fluorinated esters (e.g., ethyl acetate, logP ~0.73) .
- Thermal Stability : Fluorinated esters generally exhibit higher thermal stability due to strong C-F bonds. For example, trifluoromethylated benzoate derivatives decompose above 200°C .
- Reactivity: The ketone at C4 and electron-deficient -CF₃ group enhance electrophilicity, making it a candidate for nucleophilic additions or cyclocondensations, as seen in triazolopyrimidinone derivative syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
